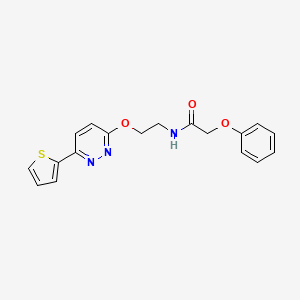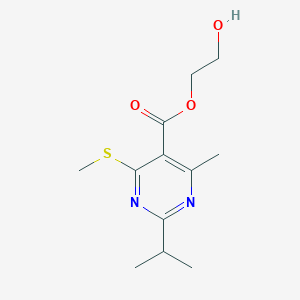
2-phenoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-phenoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide” is a complex organic molecule that contains several interesting functional groups. These include a phenoxy group, a pyridazine ring, a thiophene ring, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of multiple rings and functional groups. The pyridazine and thiophene rings, for example, are aromatic and would contribute to the compound’s stability .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the balance of polar and nonpolar groups in the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- Thiazole Synthesis : Research by Wardkhan et al. (2008) explores the synthesis of thiazoles and their derivatives, which include compounds structurally similar to 2-phenoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide, showing potential in antimicrobial activities (Wardkhan et al., 2008).
- Schiff Bases and Thiazolidinone Derivatives : A study by Fuloria et al. (2014) focuses on the synthesis of Schiff bases and thiazolidinone derivatives, which are similar in structure, and their antimicrobial profiles (Fuloria et al., 2014).
Biological Activities
- Antimicrobial Activity : The synthesized derivatives from similar compounds have shown significant antimicrobial properties against various bacterial and fungal strains, as indicated in the studies by Wardkhan et al. (2008) and Fuloria et al. (2014) (Wardkhan et al., 2008), (Fuloria et al., 2014).
- Antioxidant Activity : The antioxidant properties of phenolic derivatives have been studied, demonstrating their role as inhibitors of lipid peroxidation and scavengers of peroxyl radicals, which may be relevant to compounds structurally similar to this compound (Dinis et al., 1994).
Pharmaceutical Applications
- Anticancer, Anti-Inflammatory, and Analgesic Activities : Research indicates that certain acetamide derivatives, similar in structure to the compound , have potential anticancer, anti-inflammatory, and analgesic properties (Rani et al., 2014).
- Antitumor Activity : The synthesis of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, structurally related to the compound, demonstrates notable antitumor activities against various cancer cell lines (Hafez & El-Gazzar, 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-phenoxy-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-17(13-24-14-5-2-1-3-6-14)19-10-11-23-18-9-8-15(20-21-18)16-7-4-12-25-16/h1-9,12H,10-11,13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAVRBROLLJWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCOC2=NN=C(C=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-Methylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2843485.png)

![N-[3-(benzyloxy)-2-pyridinyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2843489.png)
![1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B2843490.png)
![7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2843491.png)

![4-[(tert-Butoxy)methyl]phenol](/img/structure/B2843493.png)

![N-phenyl-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2843496.png)
![Ethyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate](/img/structure/B2843498.png)
![2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2843499.png)
![4,4,4-Trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2843500.png)

